molecular formula C13H14N2O3S B6415851 2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine CAS No. 1261936-72-4

2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine

Cat. No.: B6415851
CAS No.: 1261936-72-4
M. Wt: 278.33 g/mol
InChI Key: SFMXKLYOCBTGDQ-UHFFFAOYSA-N
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Description

2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 4-position and a phenyl ring substituted with a dimethylsulfamoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonamide formation, typically using dimethylamine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-N,N-Dimethylsulfamoylphenyl)-4-methoxypyridine: Similar structure with a methoxy group instead of a hydroxyl group.

    2-(3-N,N-Dimethylsulfamoylphenyl)-4-aminopyridine: Similar structure with an amino group instead of a hydroxyl group.

    2-(3-N,N-Dimethylsulfamoylphenyl)-4-chloropyridine: Similar structure with a chloro group instead of a hydroxyl group.

Uniqueness

2-(3-N,N-Dimethylsulfamoylphenyl)-4-hydroxypyridine is unique due to the presence of both the hydroxyl group and the dimethylsulfamoyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the dimethylsulfamoyl group provides steric hindrance and electronic effects that influence its interactions with molecular targets.

Properties

IUPAC Name

N,N-dimethyl-3-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-4-10(8-12)13-9-11(16)6-7-14-13/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMXKLYOCBTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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